Fecnt F-18

Beschreibung

Eigenschaften

CAS-Nummer |

281667-89-8 |

|---|---|

Molekularformel |

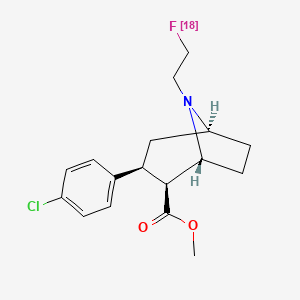

C17H21Cl18FNO2 |

Molekulargewicht |

324.81 |

IUPAC-Name |

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-(fluoro-18F)ethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1/i19-1 |

InChI-Schlüssel |

YYXOKPOCUHEGJE-VZOVRYDYSA-N |

SMILES |

O=C([C@@H]1[C@@](N2CC[18F])([H])CC[C@@]2([H])C[C@@H]1C3=CC=C(Cl)C=C3)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fecnt F-18; (18F)-Fecnt; 18F-Fecnt; Fecnt F-18; J2.661.350G; |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Key Properties

- High Specificity : 18F-FECNT shows a significantly higher affinity for DAT compared to other monoamine transporters, making it a reliable marker for studying dopaminergic systems .

- Reproducibility : The test-retest reproducibility of 18F-FECNT PET measurements is exceptionally high, with variability around 2%, which is superior to many other DAT imaging radiotracers .

Parkinson's Disease Research

One of the primary applications of 18F-FECNT is in the assessment of Parkinson's disease. Studies have demonstrated its effectiveness in quantifying striatal dopamine denervation and midbrain dopaminergic cell loss. For instance, a study involving MPTP-treated monkeys showed that 18F-FECNT PET could accurately reflect the degeneration of dopaminergic neurons, correlating well with postmortem analyses .

Case Study: MPTP-Treated Monkeys

- Methodology : Rhesus monkeys were administered MPTP to induce parkinsonism. Subsequent PET scans using 18F-FECNT were conducted to evaluate dopamine terminal integrity.

- Findings : The study found a strong correlation between PET data and postmortem stereological counts of dopaminergic neurons, validating the use of 18F-FECNT as a sensitive marker for monitoring disease progression .

Comparison with Other Radiotracers

Research comparing 18F-FECNT with other radiotracers such as [18F]FDOPA and [18F]FMT has shown that 18F-FECNT provides superior imaging capabilities for analyzing striatal degeneration in models of Parkinson's disease. Its ability to yield higher peak striatum-to-cerebellum ratios enhances its utility in clinical settings .

Human Studies

Initial human studies using 18F-FECNT have indicated its potential for mapping DAT density in healthy volunteers. The findings suggested favorable kinetics and significant brain uptake, supporting its application in clinical neuroimaging .

Quantification of Dopamine Transporter Density

The quantification of DAT density using 18F-FECNT PET has been extensively studied. A dynamic imaging protocol involving arterial blood sampling allows for accurate modeling of tracer kinetics, facilitating detailed assessments of DAT distribution across different brain regions.

Data Summary Table

Analyse Chemischer Reaktionen

Radiolabeling Procedure

- Precursor : 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane (nor-β-CClT) reacts with [18F]2-fluoroethyl triflate ([18F]FEtOTf) at room temperature for 4 minutes .

- Isolation : [18F]FEtOTf is prepared from [18F]2-fluoroethyl bromide, which is distilled to minimize side reactions .

- Yield : Decay-corrected radiochemical yields reach 84% , with specific activity up to 377.4 GBq/µmol (10.2 Ci/µmol) .

text**[Key Reaction](pplx://action/followup)**: nor-β-CClT + [18F]FEtOTf → [18F]FECNT + Triflate byproducts

Metabolic Degradation Pathways

FECNT F-18 undergoes metabolic degradation via N-defluoroethylation , producing hydrophilic metabolites that confound PET imaging .

Primary Degradation Products

- 2-[18F]Fluoroacetaldehyde ([18F]3b) : Formed via oxidation of the fluoroethyl side chain .

- 2-[18F]Fluoroacetate ([18F]3c) : Further oxidation of [18F]3b .

- Free [18F]Fluoride : Released via retro-Michael elimination or β-elimination .

Critical Stability Factors :

- Heteroatom proximity : Degradation accelerates when fluorine is adjacent to oxygen/nitrogen .

- Enzymatic involvement : Cytochrome P450 (CYP) enzymes mediate oxidation steps .

In Vitro Stability and Metabolite Behavior

- Plasma Stability : No lipophilic radiolabeled metabolites detected in monkey plasma, ensuring reliable DAT imaging .

- Brain Distribution : Metabolites like [18F]3b distribute evenly in the brain, reducing target-to-background ratios .

Key Research Findings

- Synthetic Optimization : Using triflate synthons ([18F]FEtOTf) reduces precursor waste and improves yields compared to tosylate/brosylate methods .

- Metabolite Impact : Degradation products like [18F]3c exhibit prolonged circulation, necessitating rapid post-injection imaging .

- Thermal Stability : Microwave-assisted reactions in DMSO improve deprotection efficiency (38% yield) .

Degradation Pathways of this compound

Radiolabeling Efficiency

| Precursor | Solvent | Temperature (°C) | Incorporation Efficiency (%) |

|---|---|---|---|

| 2-Bromoethyl triflate | DMF | 85 | 55 |

| AgOTf/Graphpac column | CH3CN | 280 | 84 |

Vergleich Mit ähnlichen Verbindungen

Tables

Table 2. Clinical Performance of Selected F-18 Tracers

*Estimated based on analogous DAT tracers.

Vorbereitungsmethoden

Challenges in Early Synthesis Protocols

Early methods faced significant limitations:

-

Side Product Formation : The use of dibrosylate precursors (e.g., Compound 5) led to competing reactions, generating undesired byproducts such as Compound 7.

-

Excess Precursor Requirements : To compensate for side reactions, the expensive nor-β-CClT precursor had to be used in large excess.

-

Purification Difficulties : Co-elution of byproducts during HPLC necessitated complex separation protocols, reducing efficiency.

Advancements in Fluorination Techniques

Solid-Phase Extraction with [¹⁸F]Sulfonyl Fluoride

A patent from 2017 introduced a novel method using [¹⁸F]sulfonyl fluoride as a fluoride source. This approach involves:

-

Trapping [¹⁸F]fluoride on an anion-exchange resin.

-

Rinsing the resin with organic solvents (e.g., acetonitrile) to remove residual water.

-

Eluting [¹⁸F]fluoride as [¹⁸F]RSO₂F using a solution containing RSO₂R₁ (R = hydrocarbyl; R₁ = leaving group).

This method eliminates evaporation steps, enhances fluoride incorporation efficiency, and supports diverse labeling reactions. For example, elution with RSO₂R₁ at 25–80°C produced reactive [¹⁸F]sulfonyl fluoride intermediates suitable for coupling with nortropane precursors.

Table 1: Comparison of Fluorination Methods

Deuteration for Improved Metabolic Stability

A 2021 study synthesized [¹⁸F]FECNT-d₄, a deuterated analog, to address rapid metabolite formation in vivo. The protocol involved:

-

One-step radiolabeling of a deuterated nortropane precursor with [¹⁸F]fluoroethyl bromide.

The deuterated compound achieved a higher striatum-to-cerebellum ratio (5.00 ± 0.44) compared to non-deuterated this compound (3.84 ± 0.24) at 15 minutes post-injection, attributed to enhanced metabolic stability.

Table 2: Performance of Deuterated vs. Non-Deuterated this compound

| Parameter | [¹⁸F]FECNT | [¹⁸F]FECNT-d₄ |

|---|---|---|

| Radiochemical Yield | 18% | 46% |

| Striatum/Cerebellum Ratio | 3.84 ± 0.24 | 5.00 ± 0.44 |

| In Vivo Stability | Low | High |

Quality Control and Analytical Methods

Radiochemical Purity Assessment

HPLC remains the gold standard for assessing radiochemical purity. In one study, this compound exhibited >95% purity after purification, with a polar metabolite fraction identified in arterial blood samples.

Lipophilicity and Binding Affinity

The shake-flask method determined a logP value of 2.5 for this compound, ensuring sufficient blood-brain barrier penetration. In vitro binding assays confirmed high DAT affinity (Kd = 4.3 nM), with 25-fold selectivity over serotonin transporters.

Comparative Analysis of Synthesis Approaches

Yield Optimization

Q & A

Q. What are the standard synthesis protocols for [F-18]FECNT, and how can researchers ensure reproducibility?

[F-18]FECNT is synthesized via nucleophilic fluorination using precursors like tosylate or mesylate derivatives. Key steps include optimizing reaction conditions (e.g., temperature, solvent) and purification via HPLC to achieve >99% radiochemical purity. Researchers should validate synthesis yields (74% for FECNT) and confirm structural integrity using ¹H NMR and mass spectrometry .

Q. How is quality control (QC) performed for [F-18]FECNT to meet clinical research standards?

QC protocols include testing radiochemical purity (RCP >99% via HPLC), residual solvent analysis (e.g., Kryptofix® 2.2.2 <50 µg/mL), and pH verification (5–7). Specific activity (≥55 GBq/µmol at end-of-synthesis) and sterility must also be confirmed to comply with Ph. Eur. and ICH guidelines .

Q. What are the primary applications of [F-18]FECNT in neuroimaging research?

[F-18]FECNT is a dopamine transporter (DAT) ligand used to quantify DAT occupancy in neurodegenerative disorders like Parkinson’s disease. It enables differentiation between disease states and healthy controls through PET imaging, with striatal binding ratios serving as key biomarkers .

Advanced Research Questions

Q. How can experimental designs account for confounding factors in [F-18]FECNT PET studies, such as anesthetic effects?

Anesthetics like isoflurane alter DAT binding affinity dose-dependently. Advanced studies should include control groups (e.g., propofol-anesthetized or awake subjects) and normalize data using occupancy models. Statistical tools like SPSS can analyze dose-response curves to isolate anesthetic interference .

Q. What methodologies resolve contradictions in intratumoral [F-18]FECNT distribution across hypoxia studies?

Conflicting hypoxia data may arise from variable Glut-1 expression or tumor heterogeneity. Researchers should combine PET imaging with histopathological validation (e.g., immunohistochemistry for hypoxia markers) and use multivariate regression to account for covariates like glucose metabolism .

Q. How can researchers optimize [F-18]FECNT for dual applications in neurology and oncology (e.g., PSMA-targeted imaging)?

Cross-disciplinary validation involves comparative biodistribution studies to confirm specificity for both DAT and PSMA. Methodological adjustments, such as modifying tracer kinetics or co-administering blocking agents, can reduce off-target binding. Collaborative frameworks (e.g., multi-center trials) enhance statistical power .

Q. What statistical approaches are recommended for analyzing longitudinal [F-18]FECNT PET data in neurodegenerative disease cohorts?

Mixed-effects models can account for intra-subject variability, while ROC analysis quantifies diagnostic accuracy. Researchers should predefine regions of interest (ROIs) using standardized protocols (e.g., occipital lobe reference regions) and validate findings against clinical endpoints .

Methodological Guidance

Q. How should raw data from [F-18]FECNT studies be managed to ensure transparency and reproducibility?

- Data Storage : Use repositories like Zenodo or institutional databases for raw PET images, HPLC chromatograms, and NMR spectra.

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable), including metadata on synthesis parameters and imaging protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.